Product packaging for Glyceryl behenate(Cat. No.:CAS No. 30233-64-8)

Glyceryl behenate

Cat. No.: B1662700
CAS No.: 30233-64-8
M. Wt: 414.7 g/mol
InChI Key: OKMWKBLSFKFYGZ-UHFFFAOYSA-N
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Description

Glyceryl Behenate is a mixture of glyceryl esters of behenic acid, predominantly composed of glyceryl dibehenate . This high-molecular-weight solid ester exhibits a melting point of approximately 70°C and appears as an off-white to yellow coarse powder . It is insoluble in water, ethanol, and propylene glycol but is miscible in warm oils . In pharmaceutical research, this compound is extensively utilized as a critical functional excipient. Its primary applications include serving as a tablet and capsule lubricant, a matrix-forming agent for sustained-release formulations, and a lipidic coating agent . It is particularly valued in the development of controlled-release tablets for water-soluble drugs, where it acts as a release-retardant due to its good compressibility and molecular binding force . Its ability to form a stable, impervious matrix helps in achieving consistent, prolonged drug release profiles, and it has been demonstrated to create formulations resistant to alcohol-induced dose dumping . This compound is a fundamental material in advanced drug delivery nanotechnology. It is a key ingredient for fabricating Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) . The inherent imperfections in its crystalline lattice, resulting from the mixture of mono-, di-, and triglycerides, enable high encapsulation efficiencies for various active compounds, including poorly soluble drugs . Research has shown its application in encapsulating substances like retinoids and trans-resveratrol, enhancing their stability and functional activity . Beyond pharmaceuticals, this compound finds application in cosmetic formulations, where it functions as a non-comedogenic emollient, viscosity-increasing agent, and emulsifier, imparting a smooth, soft feel without clogging pores . It is generally regarded as safe (GRAS) by the FDA for use in food and pharmaceutical applications . This product is intended for laboratory research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O4 B1662700 Glyceryl behenate CAS No. 30233-64-8

Properties

IUPAC Name

2,3-dihydroxypropyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015809
Record name 1-Monobehenoylglycerol
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Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30233-64-8, 77538-19-3, 6916-74-1
Record name Glyceryl monobehenate
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Record name Glyceryl behenate [NF]
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Record name Docosanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Monobehenoylglycerol
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Record name Docosanoic acid, ester with 1,2,3-propanetriol
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Record name Docosanoic acid, monoester with glycerol
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Record name GLYCERYL MONOBEHENATE
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Record name Glyceryl behenate
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Structural and Compositional Analysis of Glyceryl Behenate for Pharmaceutical Applications

Detailed Chemical Structure and Isomeric Forms of Glyceryl Behenate (B1239552)

Chemically, glyceryl behenate is not a single, uniform compound but rather a complex mixture of esters formed from the esterification of glycerol (B35011) with behenic acid (docosanoic acid), a saturated C22 fatty acid. formulationbio.comphexcom.comatamanchemicals.com The resulting mixture primarily consists of mono-, di-, and triglycerides of behenic acid. usp.orgresearchgate.net

The specific isomers present in this compound include:

Monoglycerides: 1-monobehenin (2,3-dihydroxypropyl docosanoate) and 2-monobehenin. researchgate.nethmdb.ca

Diglycerides: 1,2-dibehenin and 1,3-dibehenin. wikipedia.orgresearchgate.net

Triglycerides: 1,2,3-tribehenoylglycerol, commonly known as tribehenin (B125710). wikipedia.orgnih.gov

The arrangement of the behenoyl chains on the glycerol backbone defines these isomeric forms and significantly influences the material's physicochemical properties.

Compositional Heterogeneity: Mono-, Di-, and Triglyceride Ratios in Commercial Grades of this compound

Commercial grades of this compound, such as Compritol® 888 ATO, are characterized by a defined, albeit variable, ratio of these glycerides. formulationbio.comnih.gov This compositional heterogeneity is a critical attribute that dictates the excipient's performance. The United States Pharmacopeia-National Formulary (USP-NF) specifies the composition of this compound. usp.org

Typical Composition of Commercial this compound
ComponentUSP-NF Specification usp.orgTypical Composition (e.g., Compritol® 888 ATO) researchgate.netresearchgate.netnih.gov
Monoglycerides15.0% - 23.0%~20%
Diglycerides40.0% - 60.0%~50%
Triglycerides21.0% - 35.0%~30%

This compositional balance influences several key performance attributes:

Controlled Release: As a lipidic matrix former, this compound can encapsulate active pharmaceutical ingredients (APIs) to moderate their release over time. nbinno.comnih.gov The specific glyceride ratio affects the matrix's hydrophobicity and tortuosity, thereby controlling the drug diffusion rate. nih.gov

Lubrication: In tablet manufacturing, this compound serves as an effective lubricant, reducing friction between the tablet and the die wall during ejection. nbinno.commfd.org.mk The concentration and composition can affect lubrication efficiency, with higher concentrations sometimes required to prevent sticking. mfd.org.mk

Nanoparticle Formulation: The composition is critical in the formation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs). atamanchemicals.comresearchgate.net The mix of glycerides influences drug solubility within the lipid matrix, particle size, and the stability of the final nanoparticle dispersion. researchgate.net

Polymorphism and Crystalline Structures of this compound and its Components

The inherent compositional complexity of this compound leads to a correspondingly complex polymorphic behavior. researchgate.netresearchgate.net Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement. The individual glyceride components of this compound can each crystallize into several different polymorphic forms, which are broadly classified based on their subcell packing, such as the α, β', and β forms common to lipids. researchgate.net

The polymorphism of commercial this compound is primarily characterized by the existence of two main forms:

α-form (alpha-form): This is a metastable polymorph with a hexagonal chain packing. researchgate.netresearchgate.net It is often formed upon rapid cooling or congealing of the molten excipient. researchgate.net

sub-α form: This is a more stable form with a pseudohexagonal (or orthorhombic) subcell arrangement. researchgate.netresearchgate.net

Advanced analytical techniques such as Differential Scanning Calorimetry (DSC), time-resolved synchrotron X-ray diffraction (XRD), and infrared spectroscopy are employed to characterize these forms and their transitions. researchgate.netresearchgate.netnih.gov Studies reveal that the typical solid-state organization of commercial this compound involves the co-existence of α and sub-α subcells, a feature that is highly dependent on the presence of the monobehenin fraction. researchgate.netnih.gov A weak endothermic event often observed between 45-55°C is associated with the transformation of the pseudohexagonal sub-α arrangement. researchgate.net

The thermal history of this compound, specifically the rate of crystallization and the temperature, is a critical determinant of the resulting polymorphic form. researchgate.netnih.gov The conditions under which the molten lipid is cooled dictate the nucleation and growth of different crystal structures. ub.edu

Influence of Cooling Rate on this compound Polymorphism researchgate.netnih.gov
Crystallization RateObserved Outcome
Fast Cooling (e.g., 10°C/min)Favors the formation of a single, less stable lamellar phase (α-polymorph).
Slow Cooling (e.g., 0.4°C/min)Can produce multiple, more stable lamellar phases.

Temperature not only influences the initial formation but also governs the transformation between polymorphic forms. researchgate.net For instance, the less stable α-form can transform into the more stable sub-α form over time or upon heating, a transition that can be monitored by DSC. researchgate.netresearchgate.net

The polymorphic state of this compound within a pharmaceutical formulation has significant implications for both product stability and performance. researchgate.netresearchgate.net

Formulation Stability: A transition from a metastable (α-form) to a more stable polymorph during storage can alter the microstructure of the dosage form. researchgate.net In the context of solid lipid nanoparticles or microparticles, the less stable α-form often allows for higher drug loading due to its less ordered structure. researchgate.net However, a subsequent transformation to a more stable, denser crystalline form can lead to the expulsion of the encapsulated drug, thereby compromising the formulation's stability and encapsulation efficiency. researchgate.net

Drug Release Kinetics: The crystalline structure of the this compound matrix directly influences the release of the embedded drug. nih.govresearchgate.net Changes in the crystal lattice can alter the porosity and tortuosity of the matrix, thus affecting the drug diffusion pathways. While some research suggests that the impact of polymorphic changes on drug release from matrix tablets may not be as significant as once thought researchgate.net, the initial polymorphic state set during manufacturing is crucial. Formulating with this compound to create a hydrophobic, stable crystalline matrix is a key strategy for achieving sustained drug release profiles. nih.gov

Analytical Methodologies for this compound Characterization

The physical and chemical properties of this compound, a mixture of mono-, di-, and triglycerides of behenic acid, are defined by its thermal behavior, crystalline structure, molecular arrangement, composition, and particle morphology. researchgate.net A suite of advanced analytical techniques is used to fully characterize these attributes.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of materials like this compound. nih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly sensitive for investigating thermally induced events such as melting, crystallization, and solid-state phase transitions. nih.gov

For this compound, DSC thermograms provide critical information about its crystalline nature and polymorphism. A sharp, narrow endothermic peak is indicative of the melting point of its crystalline form. researchgate.net Studies show that commercial this compound (e.g., Compritol® 888 ATO) has a melting range between 65°C and 74°C, with a distinct endothermic peak often observed around 73°C. researchgate.netresearchgate.net

The thermal history of the material significantly influences its polymorphic state, which can be precisely analyzed using DSC. nih.gov For instance, the rate of crystallization affects the type and number of polymorphs formed. nih.gov A rapid crystallization rate (e.g., 10°C/min) can favor the formation of a single lamellar phase, whereas a slow cooling rate (e.g., 0.4°C/min) may result in the formation of multiple, more stable polymorphic forms. nih.gov The presence of different polymorphs, such as the less stable α-form and the more stable sub-α phase, can be identified by their unique thermal signatures in the DSC curve. researchgate.net

Table 1: Thermal Properties of this compound Measured by DSC

Thermal EventObserved Temperature Range (°C)DescriptionSource(s)
Melting Point65 - 74Endothermic transition from solid to liquid state. researchgate.net
Main Endothermic Peak~73Represents the melting of the primary crystalline form. researchgate.net
Polymorphic TransitionVariesTransition from a metastable form (e.g., α-polymorph) to a more stable form (e.g., sub-α polymorph) upon heating or aging. researchgate.net

X-ray Diffraction (XRD) is a powerful, non-destructive technique for determining the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, it diffracts into specific directions, creating a unique diffraction pattern. wikipedia.org By measuring the angles and intensities of these diffracted beams, one can produce a three-dimensional picture of the electron density within the crystal, revealing the arrangement of atoms and the nature of the crystal lattice. wikipedia.orgmaterianova.be

In the analysis of this compound, XRD is indispensable for identifying and quantifying its different crystalline phases, or polymorphs. nih.govmaterianova.be Since this compound is a mixture of mono-, di-, and tribehenate, it can crystallize into several polymorphic forms, each with a distinct lamellar structure. researchgate.netnih.gov XRD studies, often coupled with DSC, allow for the detailed characterization of these polymorphs as they exist in the raw material or after various thermal treatments like slow crystallization or rapid quenching. nih.gov

Research has shown that this compound can exist in forms such as the α-polymorph, which may be trapped during fast congealing, and the more stable orthorhombic sub-α phase, which can form upon slower cooling or during storage. researchgate.net The XRD diffractogram for each polymorph exhibits characteristic peaks at specific diffraction angles, which correspond to the spacing between crystal planes (lamellar period). nih.govmaterianova.be For example, a crystallization rate of 10°C/min has been shown to produce a single lamellar phase with a period of 60.9 Å. nih.gov

Table 2: Crystalline Phases of this compound Identified by XRD

Polymorphic FormCrystalline SystemKey CharacteristicsSource(s)
α-PolymorphNot specifiedLess stable, high-energy form often trapped by fast congealing. Can transition to more stable forms. researchgate.net
Sub-α PhaseOrthorhombicMore stable at room temperature compared to the α-polymorph. researchgate.net
Lamellar PhasesNot applicableMultiple phases can coexist, with distinct lamellar periods (e.g., 60.9 Å) depending on the crystallization conditions. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.net An FTIR spectrometer simultaneously collects high-resolution spectral data over a wide spectral range, providing a distinct chemical fingerprint of the sample. researchgate.net The technique is particularly sensitive to the presence of specific functional groups and changes in molecular interactions, such as hydrogen bonding. nih.gov

For this compound, FTIR is employed to confirm its chemical identity and to probe the molecular interactions within its crystalline structure. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Key bands include those for O-H stretching, C-H stretching, and the prominent C=O (carbonyl) stretching of the ester groups. researchgate.net

FTIR is especially valuable when used in conjunction with DSC and XRD to provide a complete picture of polymorphism. nih.gov Changes in the crystalline arrangement of the molecules (i.e., different polymorphs) can lead to subtle shifts in the position and shape of the absorption bands in the FTIR spectrum. nih.gov For example, a shift in the carbonyl stretch band can indicate a change in the hydrogen bonding environment of the ester groups, which is directly related to how the molecules are packed in the crystal lattice. nih.gov This makes FTIR a powerful tool for monitoring solid-state transformations and understanding the molecular basis for the physical properties of this compound.

Table 3: Characteristic FTIR Absorption Bands for Glycerin-Based Esters

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSource(s)
~3300O-H StretchingHydroxyl researchgate.net
~2900C-H StretchingAlkyl Chains researchgate.net
~1717C=O StretchingFree Carbonyl (Ester) nih.gov
~1653C=O StretchingHydrogen-Bonded Carbonyl (Ester) nih.gov
1500–1200C-H BendingAlkyl Chains researchgate.net
1200–900C-O StretchingEster researchgate.net

As this compound is a mixture of esters of behenic acid, analyzing its precise composition is critical for ensuring batch-to-batch consistency. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are cornerstone chromatographic techniques for this purpose.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique used to separate mixtures based on the differential partitioning of components between a stationary phase (commonly a silica (B1680970) gel-coated plate) and a liquid mobile phase. nih.govkhanacademy.org For lipid analysis, TLC is highly effective for separating different lipid classes. researchgate.net In the case of this compound, TLC can resolve the mixture into its primary components: tribehenin (triacylglycerol), dibehenin (diacylglycerol), and monobehenin (monoacylglycerol), as well as any free behenic acid. researchgate.net This separation is based on polarity; the more polar components (like monoacylglycerols) have stronger interactions with the polar silica gel and thus travel shorter distances up the plate compared to the less polar components (like triacylglycerols). khanacademy.org

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For the analysis of glycerides, the fatty acids are first converted into more volatile fatty acid methyl esters (FAMEs) through a process called transmethylation. researchgate.netnih.gov The resulting FAME mixture is then injected into the GC, where it is separated based on boiling point and interaction with the column's stationary phase. GC, often coupled with a mass spectrometer (GC-MS), allows for the precise identification and quantification of the fatty acid profile, confirming that behenic acid is the predominant fatty acid and quantifying any other fatty acids present. nih.gov

Table 4: Typical Composition of Pharmaceutical Grade this compound (Compritol® 888 ATO)

ComponentTypical Percentage (%)Analytical RoleSource(s)
Tribehenin (Tribehenate)45 - 55Major component, separated by TLC. researchgate.net
Dibehenin (Dibehenate)28 - 38Separated by TLC. researchgate.net
Monobehenin (Monobehenate)12 - 22Separated by TLC. researchgate.net
Behenic Acid> 85 (of total fatty acids)Quantified by GC after derivatization. researchgate.net

Understanding the size, shape, and surface characteristics of this compound particles is crucial, especially when it is used to formulate particulate systems like solid lipid nanoparticles (SLNs) or microparticles. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed morphological information.

Atomic Force Microscopy (AFM) generates a three-dimensional topographical image of a sample's surface with sub-nanometer resolution. biocubic.com Unlike electron microscopy, which provides a 2D projection, AFM uses a sharp mechanical probe to "scan" or "feel" the surface. nih.gov This direct physical interaction allows for the measurement of precise height, width, and surface roughness of particles. biocubic.com AFM is particularly advantageous because it can operate in air or liquid environments, requiring minimal sample preparation and avoiding the high vacuum conditions needed for TEM. biocubic.com It can provide detailed topological information about this compound particles and can also be used to probe local mechanical properties like hardness and adhesion. quora.com

Table 5: Comparison of TEM and AFM for Morphological Characterization

FeatureTransmission Electron Microscopy (TEM)Atomic Force Microscopy (AFM)Source(s)
Principle An electron beam is transmitted through a thin sample to form an image.A sharp mechanical probe scans the sample surface to create a 3D topographical map. quora.comnih.gov
Information Provided 2D projection showing size, shape, and internal structure.3D surface topography, roughness, and mechanical properties (e.g., hardness). quora.combiocubic.com
Resolution Very high (sub-nanometer).High (sub-nanometer), especially in the vertical (Z) axis. afmworkshop.com
Sample Environment High vacuum required.Can operate in air, liquid, or vacuum. biocubic.com
Sample Preparation Requires very thin sections; can be extensive.Minimal; sample is immobilized on a flat substrate. biocubic.com
Primary Use for this compound Visualizing the size, shape, and internal structure of nanoparticles (e.g., SLNs).Characterizing the 3D surface morphology and texture of particles and films. researchgate.netnih.gov

Glyceryl Behenate in Advanced Drug Delivery Systems

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers composed of a solid lipid core stabilized by surfactants, while NLCs are a newer generation that incorporates a blend of solid and liquid lipids to improve drug loading and prevent expulsion during storage. nih.govdrug-dev.com Glyceryl behenate (B1239552) is frequently selected as the solid lipid component in both systems. medipol.edu.trresearchgate.net

Several techniques have been successfully employed to produce glyceryl behenate-based SLNs, each offering distinct advantages.

Solvent Emulsification-Diffusion: This method involves dissolving this compound and the active drug in a water-miscible or partially water-miscible organic solvent. usp.brrjptonline.org This organic phase is then emulsified in an aqueous phase containing a surfactant. The subsequent diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, forming the nanoparticles. usp.brmdpi.comnih.gov For example, haloperidol-loaded SLNs were fabricated by dissolving this compound and the drug in a mixture of ethanol (B145695) and chloroform, which was then poured into a hot aqueous surfactant solution and homogenized to form a primary emulsion. usp.brrjptonline.org

High-Shear Homogenization (HSH) followed by Ultrasonication: This is a widely used, solvent-free method. nih.govjapsonline.com It begins by melting the this compound and dispersing the drug within the molten lipid. japsonline.com This lipid phase is then added to a hot aqueous surfactant solution and subjected to high-shear homogenization to produce a coarse oil-in-water emulsion. nih.govresearchgate.net This pre-emulsion is then treated with high-power ultrasonication, which breaks down the larger droplets into the nano-size range, forming a stable nano-dispersion that solidifies upon cooling. nih.govmdpi.com The combination of these two techniques is effective in producing particles with a uniform size and narrow distribution. researchgate.net

Hot Self-Nanoemulsification (SNE): This technique involves creating a hot isotropic mixture of molten this compound with a surfactant and a co-surfactant, such as Poloxamer 407 and polyethylene (B3416737) glycol 4000. nih.gov This mixture spontaneously self-nanoemulsifies when introduced into hot water (e.g., 80°C). The SLNs are subsequently formed upon rapid cooling of the resulting nanoemulsion. nih.gov This method was successfully used to prepare lopinavir-loaded SLNs, demonstrating the feasibility of the technique for creating this compound nanoparticles. nih.gov

This compound is considered an ideal excipient for SLN formulations for several key reasons. medipol.edu.tr As a solid lipid matrix, it provides a structural core that can encapsulate lipophilic drugs, protecting them from chemical degradation. researchgate.netijciras.com Its solid nature at physiological temperatures allows for the controlled and sustained release of the incorporated drug. ijciras.com

A critical factor in its selection is the solubility of the drug within the molten lipid, which significantly influences the encapsulation efficiency. usp.brscielo.br Studies have shown that this compound often possesses a better solubilization potential for certain drugs compared to other lipids like glyceryl palmitostearate or stearic acid. usp.brrjptonline.org This enhanced solubility leads to higher drug entrapment within the lipid matrix. medipol.edu.trrjptonline.org Furthermore, the use of physiological lipids like this compound minimizes the risk of toxicity, making it a biocompatible choice for drug delivery systems. ijciras.com

The composition of this compound-based nanoparticles directly affects their physical properties and drug-loading capacity. The mixture of mono-, di-, and triglycerides in this compound (Compritol® 888 ATO) can result in a less ordered crystalline structure compared to lipids like tristearin (B179404). medipol.edu.tr This imperfect crystal lattice can create more space to accommodate drug molecules, potentially leading to higher drug entrapment efficiency (EE). medipol.edu.trdrug-dev.com

In a comparative study, NLCs formulated with this compound exhibited superior characteristics compared to those made with tristearin. The this compound-based NLCs showed a smaller particle size and a higher encapsulation efficiency for the drug aceclofenac (B1665411). bpasjournals.com This suggests that the specific properties of this compound, possibly its lower viscosity when molten, facilitate more efficient emulsification and provide a more favorable matrix for drug incorporation. bpasjournals.com

Table 1: Comparative Characteristics of NLCs Based on Different Solid Lipids Data derived from a study on Aceclofenac-loaded NLCs.

Lipid MatrixMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Source
This compound150 ± 10-2585 ± 3 bpasjournals.com
Tristearin200 ± 15-2280 ± 4 bpasjournals.com

Differential scanning calorimetry (DSC) analysis often confirms the successful incorporation of a drug within the this compound matrix. The disappearance of the drug's characteristic melting peak in the thermogram of the loaded nanoparticles indicates that the drug is molecularly dispersed or solubilized within the lipid, existing in an amorphous state. usp.brrjptonline.orgusp.br

This compound-based SLNs and NLCs typically exhibit a sustained or prolonged drug release profile. usp.brbpasjournals.com The release mechanism often involves an initial burst release, attributed to the drug adsorbed on the nanoparticle surface, followed by a slower, continuous release of the drug entrapped within the solid lipid core. bohrium.com

The specific release rate depends on the formulation, including the drug-to-lipid ratio and the type and concentration of surfactant used. nih.gov Studies have demonstrated that these systems can release the encapsulated drug over extended periods, such as 24 to 48 hours. bpasjournals.comusp.br For instance, haloperidol-loaded SLNs released over 87% of the drug in 24 hours, while aceclofenac-loaded NLCs showed a prolonged release over 48 hours. bpasjournals.comusp.br This controlled release is advantageous for reducing dosing frequency and maintaining therapeutic drug levels over time.

Table 2: Examples of In Vitro Release from this compound Nanoparticles

Formulation TypeDrugRelease ProfileKey FindingSource
SLNHaloperidol (B65202)Sustained Release87.21 ± 3.63% released within 24 hours. usp.br
SLNDonepezil (B133215)Sustained Release96.72 ± 5.89% released in 24 hours, following the Higuchi model. rjptonline.org
NLCAceclofenacProlonged ReleaseDemonstrated more sustained release over 48 hours compared to Tristearin-based NLCs. bpasjournals.com

A significant application of this compound SLNs is in nose-to-brain drug delivery. scielo.brmdpi.com The intranasal route offers a non-invasive pathway that can bypass the formidable blood-brain barrier (BBB), allowing drugs to reach the central nervous system (CNS) directly via the olfactory and trigeminal nerves. usp.brscielo.brmdpi.com

Formulating drugs such as haloperidol and donepezil into this compound SLNs has been shown to significantly enhance their brain-targeting efficiency following intranasal administration. usp.brrjptonline.org Pharmacokinetic studies in animal models have confirmed that the concentration of the drug in the brain is substantially higher when delivered via these nanoparticles compared to an equivalent drug solution administered by the same route. usp.brrjptonline.orgusp.br This enhanced delivery is attributed to the nanoparticles' ability to protect the drug from degradation and facilitate its transport along neural pathways. scielo.br

Table 3: Enhanced Brain Targeting with Intranasal this compound SLNs

DrugFormulationComparison GroupKey ParameterImprovement FactorSource
HaloperidolThis compound SLN (intranasal)Haloperidol Solution (intranasal)Brain AUC (Area Under Curve)3.66x higher usp.br
DonepezilThis compound SLN (intranasal)Donepezil Solution (intranasal)Brain AUC (Area Under Curve)1.63x higher rjptonline.org

Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SEDDS and SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that are designed to spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govwalshmedicalmedia.comsphinxsai.com These systems are typically liquid and are used to enhance the solubility and oral bioavailability of poorly water-soluble drugs. slideshare.netproquest.com

Due to its high melting point and solid nature at room temperature, this compound is not a conventional component for traditional liquid SEDDS or SNEDDS formulations, which are based on liquid lipids (oils). nih.govnih.gov The primary role of this compound is as a solidifier in lipid systems. However, the principles of self-emulsification are utilized in the "hot self-nanoemulsification" technique to produce SLNs. nih.gov In this specialized method, a hot mixture containing molten this compound self-emulsifies in a hot aqueous phase, but the final product is a dispersion of solid nanoparticles upon cooling, not the liquid nanoemulsion characteristic of a SNEDDS. nih.gov Therefore, while this compound is central to solid lipid nanoparticle technology, its use in conventional liquid self-emulsifying systems is limited.

Formulation of Liquid and Solid SEDDS using this compound

This compound is a versatile lipid excipient utilized in the formulation of both liquid self-emulsifying drug delivery systems (L-SEDDS) and their solid counterparts (S-SEDDS). These systems are designed to improve the oral delivery of drugs with poor water solubility. nih.gov In the development of L-SEDDS, this compound can function as the lipid (oil) phase, which dissolves the lipophilic drug. The formulation is combined with a surfactant and a co-surfactant (collectively termed Smix) to ensure spontaneous emulsification upon contact with aqueous gastrointestinal fluids. nih.gov

The transition from liquid to solid SEDDS is a key strategy to enhance stability, improve patient compliance, and allow for more conventional dosage forms like tablets or capsules. nih.gov One common method to create S-SEDDS involves adsorbing the liquid formulation onto a solid carrier with a large surface area. Another approach is the hot self-nanoemulsification (SNE) technique, where a hot isotropic mixture of this compound, a drug, and surfactants is spontaneously emulsified in hot water, forming solid lipid nanoparticles (SLNs) upon cooling. researchgate.net

Research on azithromycin (B1666446) delivery demonstrated the formulation of L-SEDDS and S-SEDDS to overcome the drug's low bioavailability. nih.gov Similarly, lopinavir-loaded SLNs based on this compound were developed using a hot SNE technique, resulting in an optimized formulation with a particle size of 214.5 ± 4.07 nm and high entrapment efficiency. researchgate.net

Table 1: Example Formulations of this compound-Based Self-Emulsifying Systems

Formulation Type Drug Key Excipients Observed Characteristics Source
L-SEDDS & S-SEDDS Azithromycin Oil, Surfactant, Co-surfactant Droplet size < 150 nm; >90% drug release in 5 min (liquid), 52.22% (solid) nih.gov
Solid Lipid Nanoparticles (via hot SNE) Lopinavir (B192967) This compound, Poloxamer 407, Polyethylene glycol 4000 Particle Size: 214.5 nm; Entrapment Efficiency: 81.6% researchgate.net

Mechanisms of Self-Emulsification and Drug Solubilization Enhancement

The primary mechanism of SEDDS is their ability to spontaneously form a fine oil-in-water microemulsion or nanoemulsion upon gentle agitation in an aqueous medium, such as the environment of the gastrointestinal tract. wikipedia.org This process is driven by the specific combination of the oil phase (this compound), surfactants, and co-surfactants. wikipedia.org The formation of minuscule droplets dramatically increases the surface area of the drug available for dissolution and subsequent absorption, thereby enhancing the bioavailability of poorly soluble compounds. wikipedia.org

This compound-based systems enhance drug solubilization and absorption through several advanced mechanisms:

Enhanced Permeability: By delivering the drug in a solubilized state, SEDDS can increase the concentration gradient across the intestinal membrane, which is a key driver for passive drug transport. wikipedia.org Studies have shown that some formulations can interact with the cellular membrane, for instance by opening epithelial tight junctions, which facilitates paracellular transport. nih.gov

Bypassing Hepatic First-Pass Metabolism: The lipid nature of this compound facilitates the absorption of the drug through the intestinal lymphatic pathways. wikipedia.org This mechanism allows the drug to bypass the liver's first-pass metabolism, which can significantly increase its systemic bioavailability. researchgate.net Research on lopinavir-loaded SLNs made with this compound demonstrated a 3.56-fold increase in oral bioavailability, attributed to enhanced lymphatic transport. researchgate.net

Inhibition of Efflux Pumps: Certain excipients used in SEDDS formulations can inhibit the action of efflux pumps like P-glycoprotein, which are responsible for pumping drugs out of intestinal cells and back into the lumen, thereby reducing absorption.

The digestive motility of the stomach and intestines provides the necessary agitation for the self-emulsification process to occur in vivo. wikipedia.org

Role of this compound in Modulating pH-Sensitive Drug Release in Liquid Formulations

This compound is a neutral lipid composed of esters of behenic acid and glycerol (B35011), and as such, it does not possess ionizable groups that would make it inherently sensitive to pH changes. taylorandfrancis.com Its role in drug release is primarily based on its physical properties as a hydrophobic and lipophilic matrix former. nih.gov Scientific literature does not extensively describe a direct role for this compound in actively modulating a pH-sensitive release profile from liquid formulations like SEDDS.

Solid Dispersions (SD) and Amorphous Solid Dispersions (ASD)

This compound as a Plasticizer and Release Modifier in Solid Dispersions

This compound serves a dual function as a plasticizer and a release-modifying agent in solid dispersions, particularly those produced via hot-melt extrusion (HME). abo.fi As a plasticizer, its inclusion improves the processability of polymers during HME. For example, in amorphous solid dispersions of high molecular weight polyvinylpyrrolidone, the addition of this compound was shown to facilitate the extrusion process. abo.firesearchgate.net

As a release modifier, the hydrophobic nature of this compound is used to control the release of drugs from the solid dispersion matrix. nih.govabo.fi By incorporating this lipid, the matrix becomes more hydrophobic, which can slow the penetration of water and thus sustain the release of the encapsulated drug. abo.fi In formulations with the anti-anxiety drug pregabalin, this compound was used as a hot-melt coating to create a modified-release tablet, where the release mechanism could be shifted from dissolution- to diffusion-controlled depending on the amount of this compound used.

Stabilization of Amorphous Drugs within this compound Matrices

A significant challenge in amorphous solid dispersions is the physical instability of the amorphous drug, which tends to revert to its more stable, but less soluble, crystalline form over time. This compound plays a crucial role in stabilizing the amorphous state of the drug within the lipid matrix. abo.fi

Differential Scanning Calorimetry (DSC) analyses of solid lipid nanoparticles have confirmed the conversion of crystalline drugs into an amorphous or solubilized state upon encapsulation within a this compound matrix. The DSC thermogram of the drug-loaded nanoparticles shows the absence of the drug's characteristic melting peak, indicating it has been fully solubilized and exists in an amorphous form within the lipid.

Furthermore, studies on solid dispersions of itraconazole (B105839) and carbamazepine (B1668303) revealed that tablets formulated without this compound exhibited incomplete drug release, which was attributed to the drug crystallizing within the tablet during dissolution. abo.firesearchgate.net The inclusion of this compound prevented this crystallization, allowing for a more complete and sustained release, thereby demonstrating its effectiveness as a crystallization inhibitor. abo.firesearchgate.net

Impact of Tablet Structure on Controlled Release from Supersaturating Solid Dispersions

The physical structure of a tablet formulated from a this compound-based solid dispersion significantly impacts the drug release profile, especially for systems designed to generate supersaturated solutions. abo.fi Research comparing different tablet manufacturing methods has highlighted these structural effects. abo.firesearchgate.net

In one study, solid dispersions of itraconazole and carbamazepine were prepared using HME, milled into granules, and then compressed into tablets. abo.fi These compressed tablets showed an incomplete release profile because the drug recrystallized within the tablet matrix as the dissolution medium penetrated it. abo.firesearchgate.net In contrast, when monolithic tablets were created from the same formulation using a process called KinetiSol Dispersing, a different outcome was observed. abo.fi These monolithic tablets, made more hydrophobic by the inclusion of this compound, did not suffer from the same internal crystallization issue and were able to provide a sustained and complete drug release, even under supersaturation conditions. abo.firesearchgate.net This indicates that a monolithic structure can better protect the amorphous drug from crystallization compared to a compressed granule structure. abo.fi

Table 2: Chemical Compounds Mentioned

Compound Name
Aceclofenac
Azithromycin
Behenic Acid
Carbamazepine
Gliclazide
Glycerol
This compound
Itraconazole
Lopinavir
Poloxamer 188
Poloxamer 407
Polyethylene glycol 4000
Polyvinylpyrrolidone

Biopharmaceutical Aspects and in Vivo Performance

Pharmacokinetic Studies of Glyceryl Behenate-based Formulations

Glyceryl behenate (B1239552) is a key lipid excipient used in the formulation of solid lipid nanoparticles (SLNs), which are recognized as suitable carriers for promoting intestinal lymphatic drug transport. nih.govresearchgate.net This transport route is a strategic pathway for improving the oral bioavailability of certain drugs, particularly those that are poorly water-soluble or subject to extensive first-pass metabolism in the liver. nih.govresearchgate.net The gastrointestinal tract contains a rich network of lymphatic vessels, presenting an opportunity for the absorption of lipid-based drug formulations. nih.gov

Lipid nanocarriers like SLNs can facilitate the formation of chylomicrons by enterocytes, which are lipoproteins that transport dietary lipids. nih.gov This process allows the lipid matrix of the nanoparticle, containing the encapsulated drug, to be taken up by intestinal lymphatic vessels, thereby bypassing the portal circulation and initial metabolism in the liver. nih.govresearchgate.net

In a study developing this compound-based SLNs for the isoflavone (B191592) genistein (B1671435), the nanoparticles were designed specifically to target intestinal lymphatic vessels. nih.gov The study found that the SLNs interacted with the lipid components of chylomicrons, which supports the potential for these nanoparticles to improve the oral bioavailability of genistein through intestinal lymphatic absorption. nih.gov The particle size of the SLNs, approximately 280 nm, was deemed suitable for efficient intestinal lymphatic uptake, a process reported to be most effective for particles between 20 and 500 nm. nih.gov By utilizing this pathway, SLNs can enhance the oral delivery of drugs that would otherwise have limited systemic exposure. nih.gov

This compound-based solid lipid nanoparticles (SLNs) have been shown to significantly improve drug delivery to the brain, a key objective for treating central nervous system (CNS) disorders. The efficiency of this targeting is quantified using pharmacokinetic parameters, most notably the Area Under the Curve (AUC), which represents the total drug exposure over time.

A pivotal study involving haloperidol-loaded SLNs formulated with this compound demonstrated remarkable brain targeting efficiency following intranasal (i.n.) administration in rats. usp.brscielo.brusp.br The pharmacokinetic results showed that the concentration of haloperidol (B65202) in the brain was significantly higher at all measured time points when delivered via the SLN formulation compared to both an intranasally administered haloperidol solution (HPL-Sol i.n.) and an intravenously administered solution (HPL-Sol i.v.). scielo.br

The value for the area under the concentration-time curve from zero to infinity (AUC₀₋∞) in the brain was a primary indicator of this enhanced efficiency. For the this compound-based SLN formulation administered intranasally, the brain AUC₀₋∞ was approximately 2.7 times higher than that of the intravenous solution and 3.66 times higher than that of the intranasal solution. usp.brscielo.brusp.brresearchgate.net This substantial increase in brain AUC highlights the capacity of the this compound SLN system to enhance drug concentration and residence time in the brain. usp.brscielo.br

Pharmacokinetic Brain Targeting Efficiency of Haloperidol Formulations

Formulation Administration Route Brain AUC₀₋∞ (µg/mL·h) Fold Increase vs. HPL-Sol (i.v.) Fold Increase vs. HPL-Sol (i.n.)
HPL-SLNs Intranasal (i.n.) 2.592 ~2.7x ~3.66x
HPL-Sol Intranasal (i.n.) 0.708 0.74x 1x
HPL-Sol Intravenous (i.v.) 0.960 1x 1.36x

Data derived from studies on haloperidol-loaded this compound SLNs. usp.brscielo.brusp.br

Drug Targeting and Biodistribution Studies

The intranasal (i.n.) route offers a non-invasive method for delivering drugs directly to the central nervous system (CNS), bypassing the formidable blood-brain barrier (BBB). usp.brscielo.br this compound is frequently used as a core lipid in the formulation of solid lipid nanoparticles (SLNs) for these nose-to-brain delivery applications. usp.brscielo.brnih.gov

In research focused on delivering the antipsychotic drug haloperidol, SLNs were fabricated using this compound as the lipid and Tween 80 as the surfactant. usp.brscielo.brscite.ai The resulting nanoparticles were administered to rats via the intranasal route to assess their brain-targeting capabilities. usp.brscielo.br Enhanced targeting of haloperidol to the brain was observed with the SLN formulation compared to a simple drug solution also administered intranasally. usp.brscielo.brusp.br The study concluded that this compound-based SLNs are a suitable carrier for haloperidol, achieving enhanced brain targeting through intranasal administration. usp.brscielo.brusp.br The biodistribution part of the study confirmed that at 0.5 hours post-administration, the brain-to-blood concentration ratio for the SLN formulation was significantly higher than for intravenous or intranasal drug solutions, further indicating the formulation's brain-targeting potential. scielo.br

Resistance to Alcohol-Induced Dose Dumping in Controlled Release Formulations

The concomitant intake of alcohol with controlled-release oral medications is a significant safety concern due to the risk of "dose dumping," a phenomenon where the drug is released prematurely and rapidly. This can lead to dangerously high plasma concentrations, especially for drugs with a narrow therapeutic index.

Formulations using this compound as a release-controlling matrix have been evaluated for their resistance to alcohol-induced dose dumping (AIDD). Studies have shown that the wettability of this compound increases when it comes into contact with an alcoholic solution. This can compromise the integrity of the controlled-release matrix, leading to a significant dose-dumping effect.

However, this compound can be successfully used as a component within more complex formulations specifically designed to be resistant to AIDD. One such approach involves incorporating this compound as an optional wax component within a sustained-release matrix core that also contains a hydrophilic polymer. This core is then surrounded by a semi-permeable functional film coating. This multi-component design provides the necessary resistance to dose dumping when exposed to ethanol (B145695), ensuring the formulation retains its sustained-release properties.

Formulation Stability and Compatibility Studies of Glyceryl Behenate

Stability of Glyceryl Behenate-Containing Formulations under Varied Storage Conditions (Temperature, Humidity)

The stability of pharmaceutical formulations containing glyceryl behenate (B1239552) is significantly influenced by storage conditions, particularly temperature and relative humidity (RH). paho.orgnih.gov These factors can induce physical and chemical changes in the formulation, affecting its performance and therapeutic outcome.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):

This compound is a common choice for the lipid matrix in SLNs and NLCs. Stability studies on these nanoparticle systems are crucial to ensure their effectiveness as drug delivery vehicles.

Temperature Effects: Elevated temperatures can lead to an increase in particle size and a decrease in entrapment efficiency. For instance, donepezil-loaded SLNs using this compound showed a significant increase in particle size when stored at 40°C ± 2°C / 75% ± 5% RH for six months, likely due to particle aggregation. rjptonline.org In contrast, the same formulation remained stable at 4±2°C and 25±2°C / 60±5% RH. rjptonline.org Similarly, haloperidol-loaded SLNs with a this compound matrix were stable for up to six months at 4±2°C and 25±2°C / 60±5% RH, while stability at higher temperatures was not reported as favorable. usp.brusp.br Studies on nanostructured lipid carriers (NLCs) also indicate good physical stability at room temperature (222 ± 5 nm) and refrigerated conditions (5 ± 3 °C) over 28 days. acs.org

Humidity Effects: While direct studies on humidity's effect on this compound-based nanoparticles are less common, the standard accelerated stability testing conditions of 40°C/75% RH are frequently used. nih.govrjptonline.orgusp.br The integrity of the packaging, especially for moisture-permeable containers, is vital to protect the formulation from humidity-induced changes. fda.gov.ph

Tablets:

In tablet formulations, this compound is often used as a lubricant. mfd.org.mkresearchgate.net Its performance and the stability of the final tablet can be affected by storage conditions.

Temperature and Humidity Effects: In a study on tablets lubricated with glycerol (B35011) dibehenate (a major component of this compound), formulations stored at 25°C/60% RH showed insignificant changes in drug dissolution after three months. mfd.org.mk However, at 40°C/75% RH, a formulation with 1.0% lubricant showed a decrease in API dissolution after three months. mfd.org.mk Interestingly, formulations with 0.5% and 1.5% lubricant did not show a significant decrease under the same accelerated conditions. mfd.org.mk This suggests that the concentration of this compound can influence the stability of the drug release profile under stress conditions. Another study on theophylline (B1681296) matrix tablets showed that the formulation with lactose (B1674315) as a filler was stable for 3 months at 40°C and 75% RH, while a formulation with dibasic calcium phosphate (B84403) anhydrous was not. pharmaexcipients.com

Below is a table summarizing the stability of various this compound-containing formulations under different storage conditions.

Formulation TypeAPIThis compound ConcentrationStorage ConditionDurationObserved Changes
Solid Lipid Nanoparticles (SLNs)Donepezil (B133215)Not specified40±2°C / 75±5% RH6 monthsSignificant increase in particle size (aggregation). rjptonline.org
Solid Lipid Nanoparticles (SLNs)DonepezilNot specified4±2°C and 25±2°C / 60±5% RH6 monthsNo significant changes in particle size, zeta potential, or entrapment efficiency. rjptonline.org
Solid Lipid Nanoparticles (SLNs)Haloperidol (B65202)Not specified4±2°C and 25±2°C / 60±5% RH6 monthsFormulation remained unchanged. usp.brusp.br
TabletsNot specified1.0%40°C/75% RH3 monthsDecrease in API dissolution. mfd.org.mk
TabletsNot specified0.5% and 1.5%40°C/75% RH3 monthsInsignificant decrease in API dissolution. mfd.org.mk
Matrix TabletsTheophyllineNot specified40°C / 75% RH3 monthsStable with lactose filler, unstable with dibasic calcium phosphate anhydrous filler. pharmaexcipients.com

Drug-Excipient Compatibility Assessments

The assessment of compatibility between this compound and APIs is a fundamental step in preformulation studies to ensure the stability and safety of the drug product. technologynetworks.comnih.gov Incompatibility can manifest as physical changes (like color change or liquefaction) or chemical interactions (leading to degradation of the API). m-pharmainfo.com

This compound is generally considered to be chemically inert. nih.gov However, the potential for physical and chemical interactions with various APIs must be thoroughly evaluated.

Physical Interactions: Physical interactions can include changes in the crystalline structure of the API or the lipid matrix. For example, in carbamazepine-loaded microspheres, differential scanning calorimetry (DSC) suggested that the drug was not soluble in melted this compound, existing as a suspension. nih.gov The absence of the drug's melting peak in a solid dispersion formulation indicated its conversion to an amorphous state. nih.gov Similarly, in donepezil-loaded SLNs, the disappearance of the drug's crystalline melting peak in the DSC thermogram pointed to its complete solubilization within the lipid matrix in an amorphous form. rjptonline.org

Chemical Interactions: Chemical interactions, such as degradation, are less commonly reported with the inert this compound but are a critical aspect of compatibility testing. google.com Studies often conclude a lack of chemical interaction based on the absence of new peaks or significant shifts in the characteristic peaks of the API and excipient in spectroscopic analyses. For instance, compatibility studies of furosemide (B1674285) with various excipients, including lipid-based ones, are conducted to ensure no chemical degradation. researchgate.netresearchgate.net

Thermoanalytical and spectroscopic techniques are indispensable tools for screening drug-excipient compatibility. nih.govscribd.comresearchgate.net

Thermoanalytical Techniques:

Differential Scanning Calorimetry (DSC): DSC is widely used to detect physical and chemical interactions by observing changes in the melting points, peak shapes, or the appearance of new peaks in the thermograms of drug-excipient mixtures. researchgate.net In a study with carbamazepine (B1668303), DSC initially indicated an incompatibility with several excipients, but this was not confirmed by other non-thermal methods, highlighting that DSC alone may not be sufficient for concluding incompatibility. nih.gov For aceclofenac-loaded SLNs, DSC and infrared spectroscopy confirmed the successful incorporation of the drug inside the lipid matrix. researchgate.net The characterization of this compound itself by DSC reveals its polymorphic behavior, which can be influenced by thermal treatments and crystallization rates. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of materials by measuring weight loss as a function of temperature. It is often used in conjunction with DSC to study the stability of ingredients and formulations. researchgate.net

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical interactions by detecting changes in the functional group vibrations of the API and excipient. The absence of shifts or new bands in the FTIR spectrum of a drug-excipient mixture compared to the individual components generally indicates compatibility. nih.govresearchgate.net Compatibility studies of furosemide with various excipients have utilized FTIR to confirm the absence of chemical interactions. researchgate.net

The following table provides examples of how these techniques are applied in compatibility screening for this compound.

TechniqueAPIObservationInterpretation
DSCDonepezilDisappearance of the drug's melting peak in the SLN formulation. rjptonline.orgThe drug is in an amorphous state, solubilized within the lipid matrix. rjptonline.org
DSCCarbamazepineAbsence of the drug's endothermic peak in a solid dispersion with this compound. nih.govThe drug is in an amorphous form in the formulation. nih.gov
DSC, FTIR, XRPDCarbamazepineDSC showed incompatibility with some excipients, but FTIR and XRPD did not. nih.govHighlights the need for multiple techniques for a conclusive compatibility assessment. nih.gov
FTIRAceclofenac (B1665411)No significant changes in the IR spectrum of the physical mixture. researchgate.netIndicates compatibility between aceclofenac and this compound. researchgate.net

Impact of this compound on Formulation Stability in Liquid Systems

Emulsion and Suspension Stabilization: When incorporated into the oil phase of an emulsion, this compound can increase viscosity and enhance the stability of the emulsion. atamanchemicals.com In SLN and NLC dispersions, the solid nature of the this compound matrix at physiological temperatures helps to prevent drug leakage and maintain the physical stability of the nanoparticle suspension.

Zeta Potential and Physical Stability: The surface charge of the nanoparticles, measured as zeta potential, is a crucial indicator of the stability of colloidal dispersions. A sufficiently high zeta potential (either positive or negative) prevents particle aggregation through electrostatic repulsion. This compound-based NLCs have been shown to have negative zeta potential values, indicating good physical stability. bpasjournals.com For example, aceclofenac-loaded NLCs formulated with this compound exhibited a zeta potential of -25 ± 2 mV, suggesting good stability due to strong electrostatic repulsion. bpasjournals.com Similarly, haloperidol-loaded SLNs showed a zeta potential of -23.5 ± 1.07 mV, contributing to their stability. usp.br

Incompatibility in Liquid Mixtures: It is important to note that direct mixing of certain drug solutions can lead to incompatibility. For example, furosemide is known to be physically incompatible with several drugs in intravenous mixtures, leading to precipitation. nih.govijpc.com While this is not a direct interaction with this compound in a solid or nanoparticle form, it underscores the importance of compatibility screening for all components in a final liquid formulation.

Special Considerations for Pediatric Formulations Utilizing Glyceryl Behenate

Challenges in Pediatric Drug Development and Formulation Acceptability

Developing drug formulations for pediatric patients presents unique challenges. pharmtech.comaap.orgpharmaexcipients.comnih.gov Children differ from adults in their ability to swallow solid dosage forms, their taste preferences, and their physiological responses to drugs and excipients. aap.orgnih.gov Unpleasant taste is a major barrier to medication adherence in children. pharmtech.com Therefore, creating palatable and easy-to-administer formulations is crucial for successful pediatric therapy. pharmtech.compharmaexcipients.com The selection of excipients for pediatric use requires careful consideration of their safety and tolerability in this vulnerable population. chemintel360.comhumanjournals.com

Suitability of Glyceryl Behenate (B1239552) as an Excipient in Pediatric Formulations

Glyceryl behenate is considered a suitable excipient for pediatric formulations due to its safety profile and versatile properties. humanjournals.com Its waxy nature and ability to form coatings and matrices make it particularly useful for addressing key challenges in pediatric drug delivery.

This compound can be used to mask the bitter or unpleasant taste of drugs, which is a critical factor in pediatric formulation acceptability. researchgate.netpharmaexcipients.comresearchgate.netnih.govrsc.org It can be used as a coating material to create a physical barrier between the drug and the taste buds. pharmaexcipients.com This is often achieved through techniques like hot-melt coating or granulation, where the drug particles are encapsulated within a lipid matrix. pharmaexcipients.comrsc.org This prevents the drug from dissolving in the saliva and coming into contact with taste receptors. pharmaexcipients.com

The ability of this compound to form sustained-release matrices is also beneficial for pediatric patients. nih.govtaylorandfrancis.comgoogle.comnih.gov Sustained-release formulations can reduce the frequency of dosing, which can improve compliance in children. pharmtech.com By controlling the release of the drug over an extended period, it is possible to maintain therapeutic drug levels with fewer administrations.

Future Research Directions and Translational Perspectives

Novel Applications of Glyceryl Behenate (B1239552) in Emerging Drug Delivery Technologies

The application of glyceryl behenate is expanding beyond its traditional use as a lubricant and binder, with significant research into its role in cutting-edge drug delivery technologies. phexcom.comwikipedia.org These emerging applications leverage its lipid nature to enhance drug solubility, control release, and enable targeted delivery.

One of the most promising areas is in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) . wikipedia.orgmedipol.edu.tr this compound serves as an ideal solid lipid matrix for encapsulating a wide range of therapeutic agents, including poorly water-soluble drugs. medipol.edu.trnih.gov Its complex and less-ordered crystal structure, a result of the mixture of glycerides, allows for higher drug entrapment efficiency compared to more crystalline lipids like glyceryl stearate. medipol.edu.trcreative-biolabs.com Research has demonstrated the successful formulation of this compound-based SLNs for various applications, including enhancing the oral bioavailability of drugs and facilitating nose-to-brain drug delivery. nih.govrjptonline.orgusp.br For instance, SLNs formulated with this compound have been shown to significantly increase the oral bioavailability of drugs like lopinavir (B192967) and gliclazide. nih.govnih.gov Furthermore, studies have explored its use in delivering drugs like donepezil (B133215) and haloperidol (B65202) to the brain via the nasal route, bypassing the blood-brain barrier. rjptonline.orgusp.br

The table below summarizes key findings from studies on this compound-based SLNs for enhanced drug delivery.

Drug Delivery Route Key Findings Reference
DonepezilNasalHigher brain targeting efficiency and direct transport percentage compared to drug solution. rjptonline.org
GliclazideOralApproximately 5-fold increase in oral bioavailability compared to raw drug powder. nih.gov
LopinavirOral3.56-fold higher oral bioavailability compared to the bulk drug. nih.gov
HaloperidolNasalSuccessful formulation of SLNs for potential brain targeting. usp.br

Another innovative application of this compound is in the field of 3D printing of pharmaceuticals . nih.govtbzmed.ac.ir This technology allows for the creation of personalized medicine with tailored dosages and release profiles. nih.gov this compound's thermoplastic properties make it a suitable candidate for techniques like hot-melt extrusion (HME) and fused deposition modeling (FDM). pharmaexcipients.comijpsonline.com It can be used to create a matrix for sustained drug release, and its use in combination with other polymers can help modulate the release kinetics of the printed dosage form. taylorandfrancis.com The ability to create complex geometries with 3D printing, combined with the controlled-release properties of this compound, opens up new possibilities for developing sophisticated drug delivery systems. nih.gov

Advanced Characterization Techniques for In-depth Understanding of this compound Behavior

A thorough understanding of the solid-state properties of this compound is crucial for its effective application in pharmaceutical formulations. Advanced characterization techniques are being employed to investigate its polymorphic behavior, thermal properties, and interaction with active pharmaceutical ingredients (APIs).

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal behavior of this compound. DSC thermograms reveal its melting point and can indicate the physical state of a drug (crystalline or amorphous) when incorporated into the lipid matrix. rjptonline.orgusp.br For example, the absence of the drug's melting peak in a DSC scan of drug-loaded SLNs suggests that the drug is molecularly dispersed or in an amorphous state within the lipid. rjptonline.orgusp.br

X-ray Diffraction (XRD) , particularly when coupled with DSC, provides detailed information about the crystalline structure and polymorphism of this compound. nih.govresearchgate.net Different processing conditions, such as the cooling rate, can influence the formation of different polymorphic forms, which in turn can affect the drug release profile and stability of the formulation. nih.govresearchgate.net For instance, rapid cooling may trap the lipid in a less stable, higher-energy polymorph (α-form), while slower cooling can lead to the formation of more stable forms. researchgate.net

Spectroscopic techniques , such as Fourier-Transform Infrared Spectroscopy (FTIR) , are used to investigate potential interactions between this compound and the encapsulated drug. researchgate.net The absence of new peaks in the FTIR spectrum of a drug-lipid mixture typically indicates the absence of chemical interactions. researchgate.netRaman spectroscopy and Nuclear Magnetic Resonance (NMR) are also being utilized for in-depth structural analysis and to understand the distribution of the API within the lipid matrix. nih.gov

Microscopy techniques provide visual confirmation of the morphology and size of this compound-based formulations. Scanning Electron Microscopy (SEM) , Transmission Electron Microscopy (TEM) , and Atomic Force Microscopy (AFM) are used to visualize the shape, surface characteristics, and size of nanoparticles and microparticles. nih.govresearchgate.netnih.gov These techniques are essential for confirming the desired particulate characteristics of drug delivery systems like SLNs.

The table below outlines the application of various advanced characterization techniques in the study of this compound.

Technique Information Obtained Relevance to Formulation Reference
Differential Scanning Calorimetry (DSC)Thermal behavior, melting point, physical state of APIDetermines processing parameters and API dispersion rjptonline.orgusp.br
X-ray Diffraction (XRD)Crystalline structure, polymorphismPredicts stability and drug release characteristics nih.govresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR)Chemical interactions between drug and lipidEnsures compatibility of formulation components researchgate.net
Electron & Atomic Force Microscopy (SEM, TEM, AFM)Particle size, shape, and surface morphologyVerifies the physical integrity and characteristics of nanoparticles nih.govresearchgate.netnih.gov

Regulatory Science Considerations for this compound in New Drug Products

The regulatory acceptance of excipients is a critical aspect of new drug product development. This compound is generally recognized as safe (GRAS) and is listed in the FDA's Inactive Ingredients Guide for use in oral capsules and tablets. phexcom.comdrugs.comcornell.edu This established regulatory status provides a significant advantage for its use in new formulations.

However, when used in novel drug delivery systems or in new patient populations, specific regulatory considerations come into play. Regulatory bodies like the FDA, EMA, and ICH have established guidelines for the qualification of new excipients and for changes in the use of existing ones. ich.orgnih.govhilarispublisher.comwho.int For new drug products utilizing this compound, especially in innovative platforms like nanoparticles, manufacturers must provide comprehensive data to support the safety and quality of the final product. ich.org

Key regulatory considerations include:

Characterization and Quality Control: Manufacturers must establish robust specifications for this compound, including its composition (mono-, di-, and triglyceride content), acid value, saponification value, and iodine number, as outlined in pharmacopeias. cornell.eduecfr.gov The batch-to-batch consistency of the excipient is crucial for ensuring reproducible product performance. researchgate.net

Impact on Drug Product Performance: The influence of this compound on the critical quality attributes (CQAs) of the drug product, such as drug release and stability, must be thoroughly evaluated. nih.gov Any potential interactions between the excipient and the API that could affect efficacy or safety must be investigated.

Lifecycle Management: As per ICH Q12 guidelines, a framework for managing post-approval changes to the manufacturing process or formulation is essential. ich.org This includes understanding how variations in the properties of this compound could impact the final product and having a control strategy in place to manage these risks.

The table below summarizes the key regulatory specifications for this compound as per the Code of Federal Regulations (CFR).

Parameter Specification Reference
Monoglyceride Content10% - 20% cornell.eduecfr.gov
Diglyceride Content47% - 59% cornell.eduecfr.gov
Triglyceride Content26% - 38% cornell.eduecfr.gov
Free Fatty AcidsNot more than 2.5% cornell.eduecfr.gov
Behenic Acid Content80% - 90% of total fatty acids cornell.eduecfr.gov
Acid ValueNot more than 4 cornell.eduecfr.gov
Saponification Value145 - 165 cornell.eduecfr.gov
Iodine NumberNot more than 3 cornell.eduecfr.gov

Clinical Translation and Patient-Centric Formulation Development

The ultimate goal of pharmaceutical research is to develop medicines that are not only effective but also convenient and acceptable to patients. researchgate.net this compound plays a significant role in the development of patient-centric formulations, particularly for pediatric and geriatric populations who may have difficulty swallowing conventional tablets and capsules. pharmaexcipients.comijpsonline.comnih.gov

Its properties facilitate the development of more palatable and easier-to-administer dosage forms. pharmaexcipients.com For example, this compound can be used for taste-masking bitter drugs. ijpsonline.com It can be used in hot-melt coating processes to create a lipid barrier around drug particles, preventing their interaction with taste buds. ijpsonline.comformulationbio.com

Furthermore, its use in creating multiparticulate systems , such as beads or pellets, offers dosing flexibility. pharmaexcipients.comformulationbio.com These multiparticulates can be filled into sachets and sprinkled on food or dispersed in a liquid before administration, which is particularly beneficial for children and the elderly. ijpsonline.comresearchgate.net The development of such flexible oral formulations is a key aspect of patient-centric drug design. researchgate.net

The clinical translation of novel this compound-based formulations requires a deep understanding of the link between in vitro performance and in vivo outcomes (IVIVC). nih.gov Modeling and simulation tools, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used to predict the in vivo performance of these complex formulations and to establish clinically relevant drug product specifications. nih.gov This approach helps to de-risk clinical development and ensures that the formulation will perform as expected in the target patient population.

The acceptable taste and mouthfeel of this compound itself also contribute to its suitability for pediatric-friendly formulations. pharmaexcipients.com Its history of use in pediatric products further supports its continued application in developing age-appropriate medicines. pharmaexcipients.com

Q & A

Q. What is the chemical composition of glyceryl behenate, and how is it standardized for pharmaceutical use?

this compound is a mixture of mono-, di-, and triglycerides, primarily composed of glyceryl dibehenate. According to USP standards, it must contain 15–23% monoglycerides, 40–60% diglycerides, and 21–35% triglycerides, synthesized via esterification of glycerin with behenic acid (C22H43O2) . Quality control involves titration with sodium thiosulfate to quantify monoglycerides, ensuring compliance with pharmacopeial specifications .

Q. What methodologies are recommended for characterizing this compound in lipid-based drug delivery systems?

Differential scanning calorimetry (DSC) is critical for analyzing crystallinity and drug-lipid interactions. For example, this compound in solid lipid nanoparticles (SLNs) shows a shifted endothermic peak (~70°C) compared to pure lipid (73.36°C), indicating reduced crystallinity due to particle size effects . Pair DSC with entrapment efficiency assays (e.g., ultrafiltration) and dynamic light scattering for particle size analysis .

Q. How does this compound function as a tablet lubricant, and what parameters should be evaluated?

As a lubricant, it reduces ejection force and improves powder flowability. Key tests include:

  • Angle of repose to assess flowability (e.g., reductions from 45° to 30° in lactose blends).
  • Ejection force measurement during tablet compression.
  • Disintegration time evaluation (e.g., tablets with 2% this compound vs. 0.5% magnesium stearate) .

Advanced Research Questions

Q. How can factorial design optimize this compound in sustained-release formulations?

A three-factor, two-level factorial design can model interactions between this compound concentration, polymer content (e.g., HPMC), and coating levels. For tramadol SR tablets, polynomial equations revealed that increasing this compound (X2) and HPMC (X1) linearly extended T100 (time for 100% drug release) while improving Higuchi model fit (R²: 0.939–0.998) . Response surface methodology (RSM) is recommended to identify nonlinear effects .

Q. What explains contradictory data on this compound’s performance in nanostructured lipid carriers (NLCs)?

Comparative studies show this compound-based NLCs have lower encapsulation efficiency (EE) and tyrosinase inhibition than PEG-40 stearate systems due to higher lipid crystallinity, which restricts drug diffusion. However, this compound may enhance stability for heat-sensitive drugs. Methodologically, EE discrepancies arise from analytical techniques (e.g., dialysis vs. centrifugation) and lipid:drug ratios .

Q. How should researchers address safety data gaps for this compound in inhalable formulations?

Current safety assessments rely on extrapolation from related esters, with limited inhalation toxicity data. To mitigate risks:

  • Conduct in vitro respirability tests (e.g., Next Generation Impactor) for particle size distribution.
  • Use alveolar epithelial cell models (e.g., A549) to assess cytotoxicity and inflammatory markers.
  • Reference Cosmetic Ingredient Review (CIR) guidelines, which restrict concentrations in inhalable products .

Q. What advanced statistical methods resolve variability in this compound’s melting behavior?

Multivariate analysis (e.g., PCA) can correlate DSC thermogram shifts (e.g., ΔH changes from 393 J/g in pure lipid to 68–73 J/g in SLNs) with formulation variables like cryoprotectants (mannitol) and lyophilization conditions. This clarifies melting enthalpy reductions caused by surface area increases and amorphous state transitions .

Methodological Guidance

Q. How to validate this compound’s role in modified-release formulations?

  • Dissolution testing : Use USP Apparatus II (paddle) at 50–100 rpm, with pH-gradient media to simulate gastrointestinal transit.
  • Release kinetics : Fit data to Korsmeyer-Peppas or Higuchi models; a higher R² in Higuchi indicates diffusion-dominated release .
  • Accelerated stability studies : Monitor lipid oxidation via peroxide value assays under ICH Q1A storage conditions (40°C/75% RH) .

Q. What strategies improve reproducibility in this compound-based SLN preparation?

  • Standardize homogenization parameters (e.g., 15,000 rpm for 10 minutes).
  • Pre-lyophilization, add cryoprotectants (e.g., 5% trehalose) to prevent particle aggregation.
  • Validate reproducibility via zeta potential (±20–30 mV) and polydispersity index (<0.3) .

Q. How to resolve discrepancies between in vitro and in vivo performance of this compound formulations?

  • Conduct biorelevant dissolution testing (e.g., FaSSGF/FeSSIF media).
  • Use animal models (e.g., rats) to correlate in vitro release profiles with pharmacokinetic parameters (Cmax, AUC).
  • Apply IVIVC (in vitro-in vivo correlation) models to adjust formulation variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.